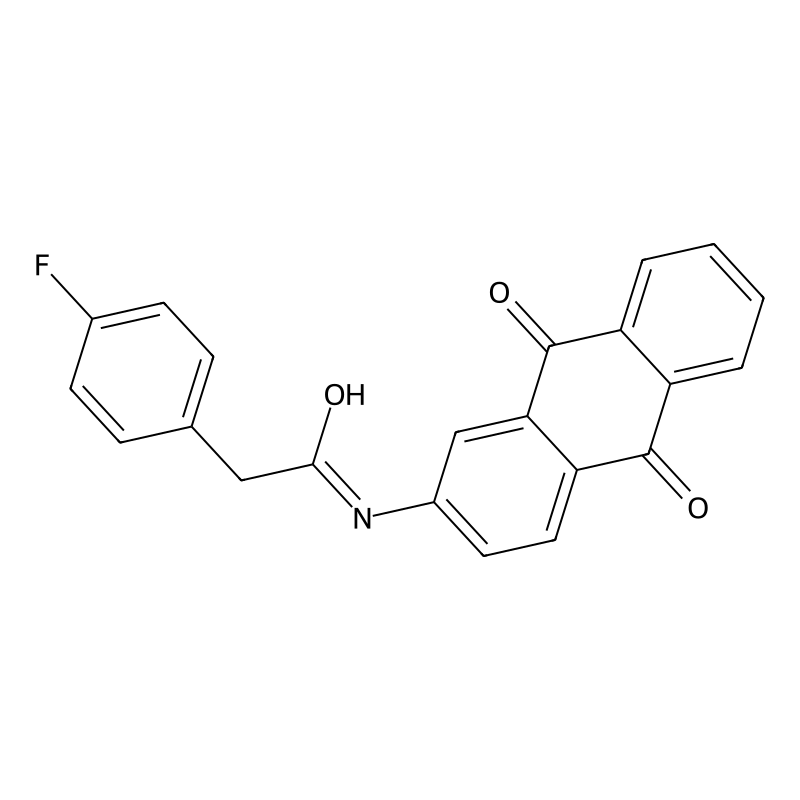

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its anthraquinone backbone, which features a dioxo group and a substituted acetamide moiety. The compound's structure includes a fluorophenyl group, enhancing its potential biological activity and chemical reactivity. This compound is notable for its unique combination of functional groups, which may confer specific properties relevant to medicinal chemistry and materials science.

Due to the lack of specific research, the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is unknown. However, related anthraquinone acetamides are being investigated for their potential antioxidant and antiplatelet activities []. These activities might involve mechanisms like free radical scavenging or interaction with specific enzymes in biological systems.

Potential as an Anti-Cancer Agent:

Studies suggest that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide derivatives, including compounds structurally similar to the one mentioned, exhibit promising antiproliferative activity against various cancer cell lines.

A research article published in the Journal of Chemical Pharmaceuticals investigated the antiproliferative properties of several amide-containing anthraquinone derivatives. Among the tested compounds, N-(naphthalen-2-yl)-2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)acetamide displayed significant antiproliferative activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 2.62 µM. This finding suggests that further exploration of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide derivatives might be worthwhile in the development of novel anti-cancer agents.

Investigation of Antioxidant Properties:

Research indicates that anthraquinone derivatives, including structurally similar molecules to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide, possess potential antioxidant properties.

A study published in Acta Chimica Slovenica explored the antioxidant activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. The findings suggest that these compounds exhibit free radical scavenging properties, potentially mitigating oxidative stress in cells.

Exploration as Antiplatelet Agents:

Limited research suggests that some anthraquinone derivatives might possess antiplatelet properties. The aforementioned study in Acta Chimica Slovenica investigated the antiplatelet activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. One particular compound (compound 10) exhibited an inhibitory effect on ADP-induced platelet aggregation, suggesting a potential role for further research in this area.

- Amide Formation: The reaction of an amine with an acid chloride or carboxylic acid can yield N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide. This process often employs coupling agents like dicyclohexylcarbodiimide to facilitate the reaction under mild conditions .

- Electrophilic Aromatic Substitution: The presence of the fluorophenyl group allows for electrophilic substitution reactions, where the aromatic ring can react with electrophiles, potentially leading to new derivatives with varied biological activities .

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide exhibits promising biological activities. Compounds with similar structures have been studied for their potential as:

- Anticancer Agents: Anthraquinone derivatives are known for their ability to intercalate DNA and inhibit topoisomerases, making them candidates for cancer therapy .

- Antimicrobial Properties: Some anthraquinones demonstrate significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide can be achieved through several methods:

- Direct Amide Coupling: Reacting 4-fluoroacetophenone with 1-aminoanthraquinone in the presence of a coupling agent such as dicyclohexylcarbodiimide can yield the target compound efficiently.

- Condensation Reactions: Utilizing high-temperature conditions or microwave-assisted techniques can enhance yields and reduce reaction times compared to traditional methods .

This compound has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer and infectious diseases.

- Materials Science: Its unique structural features may allow it to be used in the development of organic semiconductors or dyes due to its electronic properties.

Studies on similar compounds suggest that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide may interact with various biological targets:

- DNA Binding: Anthraquinones are known to intercalate into DNA strands, which could lead to cytotoxic effects in cancer cells.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases, contributing to its anticancer properties .

Several compounds share structural similarities with N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Similar anthraquinone backbone | Anticancer activity |

| 1-Aminoanthraquinone | Basic unit for synthesis | Intercalation properties |

| 4-Fluoroacetophenone | Substituted phenyl group | Potential antimicrobial activity |

Uniqueness

The uniqueness of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide lies in its specific combination of a dioxo anthracene moiety with a fluorinated aromatic substituent. This combination enhances its potential for selective biological activity while also allowing for diverse synthetic modifications that could lead to novel derivatives with improved efficacy or reduced toxicity.